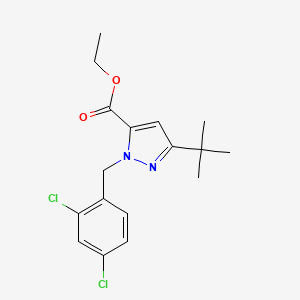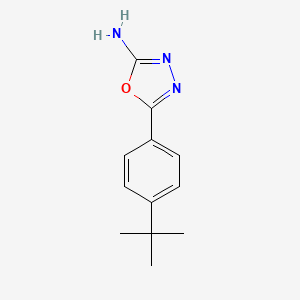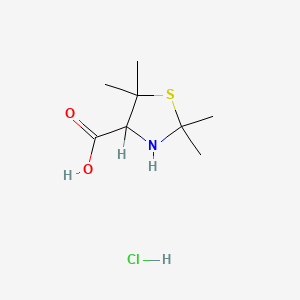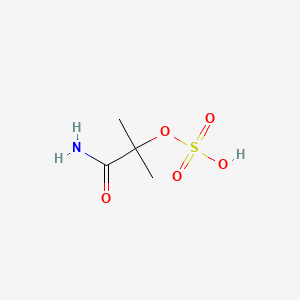![molecular formula C7H4BrIO2 B1622605 5-Bromo-6-iodobenzo[d][1,3]dioxole CAS No. 94670-76-5](/img/structure/B1622605.png)
5-Bromo-6-iodobenzo[d][1,3]dioxole
Descripción general
Descripción
5-Bromo-6-iodobenzo[d][1,3]dioxole is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxoles. It contains two fused benzene rings and a dioxole ring, with bromine and iodine atoms attached at the 5th and 6th positions, respectively. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-iodobenzo[d][1,3]dioxole typically involves the use of sodium t-butanolate, copper (I) iodide, and 2,9-dimethyl-1,10-phenanthroline in N,N-dimethylformamide (DMF) at 110°C for 24 hours . The reaction mixture is then purified by column chromatography on silica gel using a mixture of ethyl acetate, dichloromethane, and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and purification is common.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-iodobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Stille coupling, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Sodium t-butanolate: Used as a base in substitution reactions.
Copper (I) iodide: Acts as a catalyst in coupling reactions.
2,9-Dimethyl-1,10-phenanthroline: A ligand that stabilizes the copper catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen atoms are replaced with aryl groups.
Aplicaciones Científicas De Investigación
5-Bromo-6-iodobenzo[d][1,3]dioxole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-iodobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodobenzo[d][1,3]dioxole: Similar structure but lacks the bromine atom.
5,6-Dibromobenzo[d][1,3]dioxole: Contains two bromine atoms instead of one bromine and one iodine.
Uniqueness
5-Bromo-6-iodobenzo[d][1,3]dioxole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical properties and reactivity compared to similar compounds. This dual-halogen substitution can enhance its utility in various chemical reactions and applications.
Propiedades
IUPAC Name |
5-bromo-6-iodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMVDCUIDIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393552 | |
| Record name | 5-Bromo-6-iodobenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94670-76-5 | |
| Record name | 5-Bromo-6-iodobenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622529.png)










